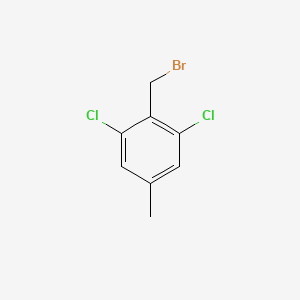

2,6-Dichloro-4-methylbenzyl bromide

Vue d'ensemble

Description

2,6-Dichloro-4-methylbenzyl Bromide is used in the preparation of potent epoxide hydrolase inhibitors . It has shown to relieve hypotension in lipopolysaccharide deficient murine models . Additionally, it has been used in the synthesis of anti-HIV drugs based on diaryltriazine (DATA) analogues .

Synthesis Analysis

A green and safe process for the synthesis of 2,6-dichlorobenzyl bromide (DCBB) was developed by conducting selective benzylic bromination of 2,6-dichlorotoluene (DCT) with H2O2 as an oxidant and HBr as a bromine source in a microchannel reactor under light irradiation . The reaction parameters were optimized, and the conversion of DCT reached up to 98.1% with a DCBB yield of 91.4% under the optimal reaction conditions .Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-methylbenzyl bromide is C8H7BrCl2 . It belongs to the class of organic compounds known as benzyl halides.Chemical Reactions Analysis

2,6-Dichloro-4-methylbenzyl bromide, also known as DCMB, belongs to the class of organic compounds known as benzyl halides. These are organic compounds containing a halogen atom attached to a benzyl group.Physical And Chemical Properties Analysis

2,6-Dichloro-4-methylbenzyl bromide is a white crystalline solid with a melting point of 47-49°C. The molecular weight of the compound is 253.95 g/mol .Applications De Recherche Scientifique

Synthesis and Crystal Structures

2,6-Dichloro-4-methylbenzyl bromide is utilized in synthesizing complex organic compounds. For instance, it was used in the synthesis of C2-symmetric bis-aldimine NCN–pincer complexes of platinum and palladium, demonstrating its role in advanced organometallic chemistry (Fossey, Russell, Malik, & Richards, 2007).

Pyrolysis Studies

The compound has been a subject of pyrolysis studies. Experiments involving the thermal decomposition of methylbenzyl radicals, using derivatives like 2,6-Dichloro-4-methylbenzyl bromide, provide insights into complex chemical processes at high temperatures (Fernandes, Gebert, & Hippler, 2002).

Chemical Synthesis

This chemical is instrumental in synthesizing a variety of compounds. For example, it is used in the synthesis of new (chlor0)aminosilanes, highlighting its versatility in producing organosilicon compounds (Walawalkar & Murugavel, 2001).

Organic Synthesis Applications

In the field of organic synthesis, 2,6-Dichloro-4-methylbenzyl bromide plays a critical role. It has been used in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a key intermediate in various chemical, medicinal, and pesticide applications (Wang Ling-ya, 2015).

Catalysis and Reaction Studies

The compound's derivatives are also studied for their catalytic properties and reaction mechanisms. For example, research has been conducted on the bromination of organic substrates, demonstrating the catalytic capabilities of derivatives of 2,6-Dichloro-4-methylbenzyl bromide (Goodman & Detty, 2004).

Mécanisme D'action

Target of Action

The primary target of 2,6-Dichloro-4-methylbenzyl bromide is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

2,6-Dichloro-4-methylbenzyl bromide interacts with its targets through a nucleophilic substitution mechanism, specifically an SN2 type mechanism . In this concerted mechanism, a nucleophile attacks the carbon at the benzylic position at the same time that the electrons kick off onto the bromine to form the bromide anion as a relatively stable leaving group .

Biochemical Pathways

The compound is involved in the benzylic bromination of aromatic compounds . This reaction is part of a broader class of reactions known as electrophilic aromatic substitutions, which are key steps in many synthetic pathways in organic chemistry .

Result of Action

The result of the action of 2,6-Dichloro-4-methylbenzyl bromide is the formation of a new carbon-bromine bond at the benzylic position of the aromatic compound . This transformation is useful in synthetic chemistry, as the newly introduced bromine atom can act as a handle for further chemical modifications .

Action Environment

The action of 2,6-Dichloro-4-methylbenzyl bromide can be influenced by various environmental factors. For instance, the rate of the SN2 reaction can be affected by the polarity of the solvent, the temperature, and the presence of other species that can act as nucleophiles or bases . Furthermore, the stability of the compound can be affected by exposure to light, heat, or air.

Safety and Hazards

Orientations Futures

The future direction in the use of 2,6-Dichloro-4-methylbenzyl bromide lies in its synthesis. A green and safe process for the synthesis of 2,6-dichlorobenzyl bromide (DCBB) was developed by conducting selective benzylic bromination of 2,6-dichlorotoluene (DCT) with H2O2 as an oxidant and HBr as a bromine source in a microchannel reactor under light irradiation . This process overcomes the risk of explosion when performing it in a batch reactor .

Propriétés

IUPAC Name |

2-(bromomethyl)-1,3-dichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRICABMAPHCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylbenzyl bromide | |

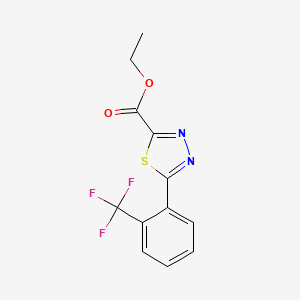

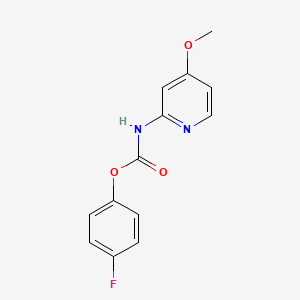

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

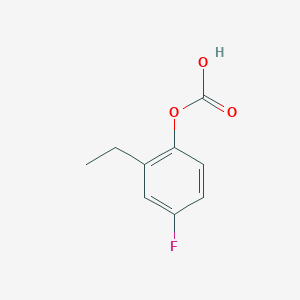

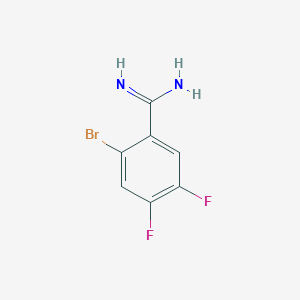

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410989.png)